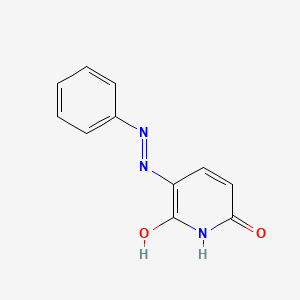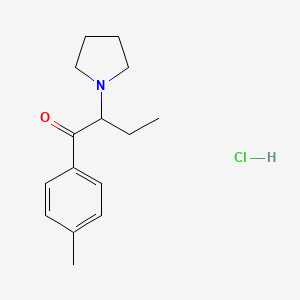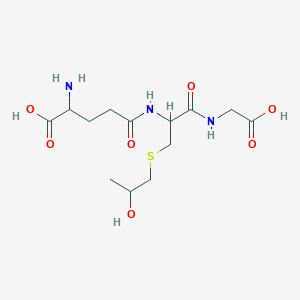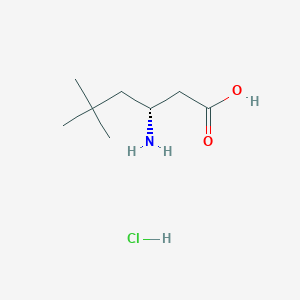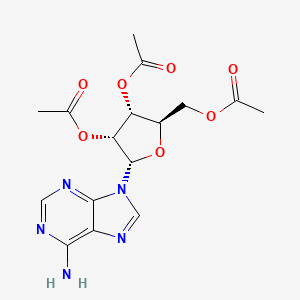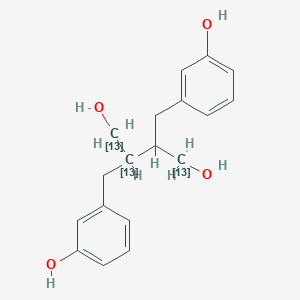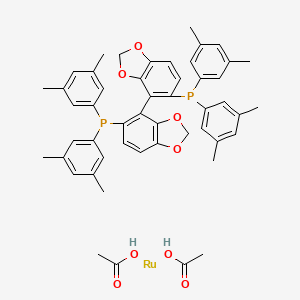
(R)-Rutheniumdiacetate-(DM-SEGPHOS)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Ruthenium(II) diacetate DM-SEGPHOS is a complex involved in various chemical reactions and catalytic processes, particularly in asymmetric synthesis and catalysis. Its properties and reactivities are influenced by its unique molecular structure, which enables it to facilitate various transformations with high selectivity and efficiency.
Synthesis Analysis
The synthesis of ruthenium complexes often involves the reaction of ruthenium precursors with ligands such as DM-SEGPHOS under controlled conditions. For instance, ruthenium catalysts generated in situ from H(2)Ru(CO)(PPh(3))(3) and (S)-SEGPHOS, along with specific phosphoric acids, promote hydrohydroxyalkylation to form enantiomerically enriched products (McInturff, Yamaguchi, & Krische, 2012).
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
Ruthenium complexes modified by (R)-SEGPHOS or (R)-DM-SEGPHOS are pivotal in the diastereo- and enantioselective synthesis of organic compounds. Zbieg et al. (2011) demonstrated the ruthenium-catalyzed hydrohydroxyalkylation of 2-silyl-butadienes, facilitating the synthesis of polyketide natural product analogs with high levels of diastereoselectivity and enantioselectivity (Zbieg, Moran, & Krische, 2011). Similarly, McInturff, Yamaguchi, and Krische (2012) reported on the chiral-anion-dependent inversion of selectivity in carbonyl crotylation, showcasing the flexibility of ruthenium catalysis in organic transformations (McInturff, Yamaguchi, & Krische, 2012).
Enantioselective Synthesis and Hydrogenation
The enantioselective synthesis of chiral compounds is another notable application. Jarava-Barrera et al. (2015) highlighted the efficiency of DM-Segphos copper(I) complexes in the borylation of para-quinone methides, enabling access to chiral monobenzylic and dibenzylic boronic esters (Jarava-Barrera, Parra, López, Cruz-Acosta, Collado-Sanz, Cárdenas, & Tortosa, 2015). Arai, Saruwatari, Isobe, and Ohkuma (2013) developed a ruthenabicyclic complex for the hydrogenation of quinoxalines and benzoxazines, achieving high enantiomeric excesses (Arai, Saruwatari, Isobe, & Ohkuma, 2013).
Material Science and Analytical Applications
In the realm of material science and analytical chemistry, ruthenium complexes find applications in photophysics, electrocatalysis, and spectroscopic analysis. Campagna et al. (2007) discussed the photochemical properties of Ru(II) polypyridine complexes, highlighting their potential in light harvesting and photocatalytic processes (Campagna, Puntoriero, Nastasi, Bergamini, & Balzani, 2007). Jung et al. (2013) explored ruthenium-based nanomaterials on reduced graphene oxide as efficient electrocatalysts for lithium-air batteries (Jung, Jeong, Park, Sun, Scrosati, & Lee, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDVNUGYAGPIFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H52O8P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Rutheniumdiacetate-(DM-SEGPHOS) | |
CAS RN |
944450-49-1 |
Source


|
| Record name | 944450-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


